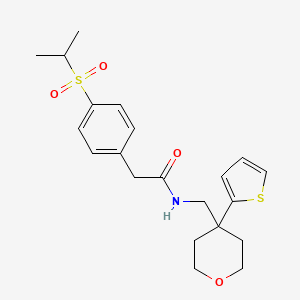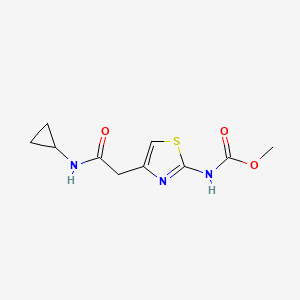
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazol-2-ylcarbamates and benzo[d]thiazol-2-ylcarbamates are classes of compounds that have been synthesized and evaluated for various biological activities . They are characterized by a bicyclic ring system with electron-rich sulfur and nitrogen atoms .
Synthesis Analysis
These compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds such as N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The molecular structures of these synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve coupling reactions and subsequent treatment with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically confirmed by their C, H, and N analysis and the structure is analyzed based on IR, 1H, 13C NMR, and mass spectral data .作用机制
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects through inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. Additionally, this compound has been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, possibly through its effects on cholinergic neurotransmission. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several advantages for use in lab experiments. It is a well-characterized compound with known properties and mechanisms of action. Additionally, it is readily available and relatively inexpensive. However, there are also some limitations to its use. This compound has been found to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, it may not be suitable for use in certain cell types or experimental systems.
未来方向
There are several future directions for research on Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various biochemical and physiological processes. Finally, there is a need for the development of new and improved analogs of this compound with enhanced properties and reduced toxicity.
合成方法
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate can be synthesized through a series of chemical reactions. The starting material is 2-aminothiazole, which is reacted with ethyl chloroformate to form ethyl (2-aminothiazol-4-yl) carbamate. This intermediate is then reacted with cyclopropylamine and sodium hydride to form the desired product, this compound.
科学研究应用
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been extensively used in scientific research as a tool to study various biochemical and physiological processes. It has been found to have significant effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been used to study the role of cholinergic neurotransmission in the central nervous system. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
属性
IUPAC Name |
methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-16-10(15)13-9-12-7(5-17-9)4-8(14)11-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIYGRQGAAFTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)
![N-(3-chlorophenyl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2792590.png)
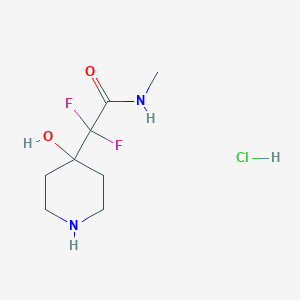

![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)
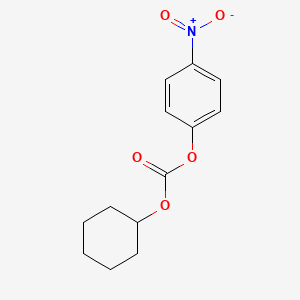
![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)
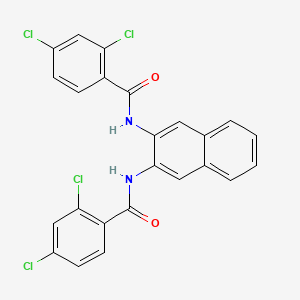

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)

